molecular formula C7H9ClN2 B14863173 3-(Chloromethyl)-5-methylpyridin-2-amine

3-(Chloromethyl)-5-methylpyridin-2-amine

Cat. No.: B14863173
M. Wt: 156.61 g/mol
InChI Key: LMAZFTIFXUKSIW-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-methylpyridin-2-amine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by a chloromethyl group attached to the third carbon and a methyl group attached to the fifth carbon of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-methylpyridin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-methylpyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Potassium permanganate and hydrogen peroxide are often used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce various substituted pyridines, while oxidation reactions can yield pyridine N-oxides.

Scientific Research Applications

3-(Chloromethyl)-5-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyridine: Similar in structure but lacks the methyl group at the fifth position.

    5-Methylpyridin-2-amine: Similar but lacks the chloromethyl group at the third position.

    3-Methylpyridine: Lacks both the chloromethyl and amine groups.

Uniqueness

3-(Chloromethyl)-5-methylpyridin-2-amine is unique due to the presence of both the chloromethyl and methyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

3-(chloromethyl)-5-methylpyridin-2-amine

InChI

InChI=1S/C7H9ClN2/c1-5-2-6(3-8)7(9)10-4-5/h2,4H,3H2,1H3,(H2,9,10)

InChI Key

LMAZFTIFXUKSIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)N)CCl

Origin of Product

United States

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